1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol
Overview
Description
1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol is a compound of significant interest in the field of organic chemistry. It is structurally related to ketamine, a well-known anesthetic and analgesic. This compound has a cyclohexanol core with a 2-chlorophenylmethylamino substituent, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is structurally similar to ketamine , which primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain. These receptors play a crucial role in neural communication, memory function, and learning .
Mode of Action
Based on its structural similarity to ketamine , it may also act as an antagonist at the NMDA receptors, blocking the action of glutamate, a neurotransmitter in the brain. This blockage can lead to changes in perception, including feelings of disconnection from one’s environment and self .
Biochemical Pathways
As a potential nmda receptor antagonist, it may affect pathways involving glutamate, the most abundant excitatory neurotransmitter in the nervous system .
Pharmacokinetics
Its predicted properties include a boiling point of 3706±170 °C, a density of 1148±006 g/cm3, and a pKa of 1487±020 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
If it acts similarly to ketamine , it may induce a trance-like state, providing pain relief, sedation, and memory loss.
Biochemical Analysis
Biochemical Properties
1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver . This compound can also bind to proteins, altering their conformation and activity. For example, it may interact with transport proteins, affecting the transport of other molecules across cell membranes. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their stability and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of receptors and enzymes involved in signal transduction . This compound may also affect gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression levels of specific genes. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production and utilization of energy within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . For instance, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal signaling. Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects, such as cellular toxicity or organ damage, may occur at very high doses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent conversion to other metabolites . This compound can also interact with cofactors such as NADH and FAD, influencing the redox state of cells and affecting metabolic flux. Changes in metabolite levels, such as increased production of reactive oxygen species, may also occur as a result of its metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can interact with transporters such as ATP-binding cassette (ABC) transporters, facilitating its movement across cell membranes . This compound may also bind to plasma proteins, affecting its distribution and accumulation in different tissues. The localization of this compound within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The presence of this compound in the nucleus can also influence gene expression by interacting with nuclear proteins and DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol typically involves multiple steps. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form a Grignard reagent. This intermediate is then dehydrated using an acidic ionic liquid to yield 1-(2-chlorophenyl)cyclohexene. The oxidation of this alkene with potassium permanganate produces the corresponding hydroxy ketone intermediate. Finally, the imination of this intermediate with methylamine and subsequent rearrangement at elevated temperatures results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes often employ safer and more environmentally friendly reagents and solvents to minimize hazardous waste.
Chemical Reactions Analysis
Types of Reactions
1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces various alcohol derivatives.
Scientific Research Applications
1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its anesthetic and analgesic properties, similar to ketamine.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol is structurally similar to several other compounds, including:
Ketamine: Shares a similar cyclohexanone core and exhibits comparable anesthetic properties.
Phencyclidine (PCP): Another NMDA receptor antagonist with a different structural framework.
Eticyclidine: A derivative of phencyclidine with similar pharmacological effects.
Despite these similarities, this compound is unique due to its specific substituents and the resulting chemical and pharmacological properties .
Properties
IUPAC Name |
1-[[(2-chlorophenyl)methylamino]methyl]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c15-13-7-3-2-6-12(13)10-16-11-14(17)8-4-1-5-9-14/h2-3,6-7,16-17H,1,4-5,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFPAIYXMLCDNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCC2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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